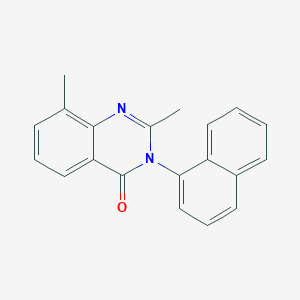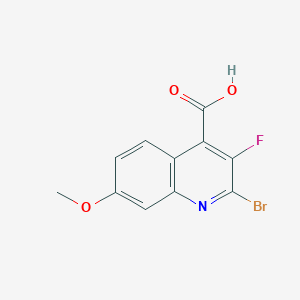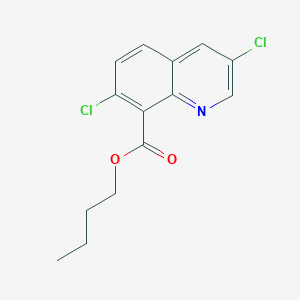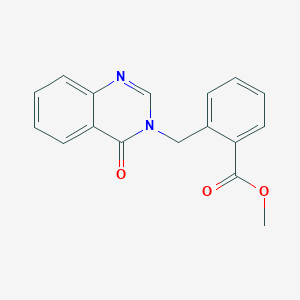
2,8-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of the Naphthalen-1-yl Group: This step may involve a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride derivative.
Methylation: The final step involves the methylation of the quinazolinone core at the 2 and 8 positions using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,8-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Dimethylquinazolin-4(3H)-one: Lacks the naphthalen-1-yl group.
3-(Naphthalen-1-yl)quinazolin-4(3H)-one: Lacks the methyl groups at positions 2 and 8.
Uniqueness
2,8-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is unique due to the presence of both the naphthalen-1-yl group and the methyl groups at positions 2 and 8, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
62376-92-5 |
|---|---|
Formule moléculaire |
C20H16N2O |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2,8-dimethyl-3-naphthalen-1-ylquinazolin-4-one |
InChI |
InChI=1S/C20H16N2O/c1-13-7-5-11-17-19(13)21-14(2)22(20(17)23)18-12-6-9-15-8-3-4-10-16(15)18/h3-12H,1-2H3 |
Clé InChI |
YMUBYJSIYFEIHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)N(C(=N2)C)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)

![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)




![4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline](/img/structure/B11834487.png)


![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B11834498.png)
![methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate](/img/structure/B11834502.png)

